molecular formula C15H12ClNO3 B2656579 N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide CAS No. 574711-99-2

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide

Cat. No.: B2656579
CAS No.: 574711-99-2
M. Wt: 289.72
InChI Key: CQXQMLMRGLEDSR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide (CAS 574711-99-2) is a substituted acetamide derivative of significant interest in medicinal chemistry and organic synthesis. Characterized by a 3-chlorophenyl group attached to the acetamide nitrogen and a 4-formylphenoxy moiety, this compound serves as a versatile synthetic intermediate . Its structure, which combines electron-withdrawing (chloro, formyl) and electron-donating (phenoxy) groups, influences its reactivity and physicochemical properties, making it particularly valuable for constructing more complex molecules . Research Applications and Value This compound is primarily utilized as a key precursor in the preparation of Schiff base ligands for coordination chemistry . Its aldehyde functional group is highly reactive and allows for further derivatization via condensation reactions with primary amines, such as in the synthesis of hydrazide derivatives . In biomedical research, studies indicate that this compound and its analogs exhibit promising biological activities. Preliminary in vitro research has shown potential antimicrobial properties, with some derivatives demonstrating significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, biological assays suggest potential anticancer activities, as the compound has been observed to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) in a dose-dependent manner . Computational molecular docking studies also utilize this structure to predict binding affinity to various biological targets, providing insights for rational drug design . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-12-2-1-3-13(8-12)17-15(19)10-20-14-6-4-11(9-18)5-7-14/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXQMLMRGLEDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide typically involves the reaction of 3-chloroaniline with 4-formylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-(3-chlorophenyl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(3-chlorophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds similar to N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects, which suggest potential therapeutic applications in treating infections.
  • Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activities. Biological assays indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism. These studies provide insights into its mechanism of action and potential as a lead compound for drug development .

Synthesis and Derivative Development

The synthesis of this compound can be optimized through various methods:

  • Eco-Friendly Synthesis : Recent advancements focus on eco-friendly methodologies for synthesizing derivatives, which include using recyclable solvents and catalysts to minimize environmental impact .
  • Multi-Step Synthesis : The compound can be synthesized through multi-step processes involving different reagents and conditions that enhance yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the structure.
Activity Type Tested Against Result Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AnticancerHeLa cellsInduction of apoptosis
Molecular DockingVarious cancer-related enzymesHigh binding affinity

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study published in 2024, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as an alternative treatment.
  • Case Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as a promising anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (3d)

  • Structure : Differs in the chloro substituent position (4- vs. 3-chlorophenyl).
  • Synthesis : Yield of 41.5% via condensation, lower than other derivatives (e.g., 65% for compound 3e) .
  • Physical Properties : Melting point = 140°C; IR peaks for N-H (3295 cm⁻¹) and C=O (1679 cm⁻¹) .
  • Applications: Used in synthesizing α,β-unsaturated nitriles via Knoevenagel condensation .

N-(3-Chlorophenyl)-2-(4-formylphenoxy)acetamide

  • Synthesis: Prepared via refluxing with 4-aminobenzohydrazide to form Schiff base ligands, confirmed by IR and ¹H NMR .

Phenoxy Substituent Variations

N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide

  • Structure : Formyl group at the ortho position (vs. para in the target compound).
  • Impact : Ortho-substitution introduces steric constraints, altering molecular packing and solubility. CAS: 553674-60-5 .

N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

  • Structure : Ethoxy group at the ortho position alongside para-formyl.
  • Physicochemical Properties: Molecular formula = C₁₈H₁₈ClNO₄; molar mass = 347.79 g/mol. The ethoxy group increases lipophilicity .

Bioactive Analogs

2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide (4c)

  • Activity : Exhibits stimulant effects in psychobiological assays, comparable to modafinil in the LOPR test .
  • Comparison : The 4-chloro derivative shows distinct behavioral effects vs. 3-chloro analogs, highlighting substituent-dependent bioactivity.

2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a–e)

  • Applications: Antimicrobial activity tested against bacterial and fungal strains. The thiazolidinone ring enhances bioactivity compared to simple acetamides .

Physicochemical and Structural Analysis

Table 1: Comparative Data for Key Acetamide Derivatives

Compound Name Substituents Yield (%) m.p. (°C) Key Functional Groups (IR, cm⁻¹) Applications
This compound 3-Cl, 4-formylphenoxy N/A N/A N-H (~3300), C=O (~1680) Schiff base ligand synthesis
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide 4-Cl, 4-formylphenoxy 41.5 140 N-H (3295), C=O (1679) Knoevenagel condensation
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide 3-Cl, 2-formylphenoxy N/A N/A N/A Structural studies
2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide Benzhydrylsulfonyl, 4-Cl N/A N/A N/A Psychobiological activity

Biological Activity

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its structural features that may contribute to various biological activities. The compound consists of a chlorinated phenyl group and a formylphenoxy moiety, which are known to influence its reactivity and interaction with biological targets.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H14ClN1O3C_{16}H_{14}ClN_{1}O_{3}, with a molecular weight of approximately 305.74 g/mol. Its synthesis typically involves the reaction of 3-chloroaniline with 4-formylphenoxyacetic acid, yielding a white solid product with a yield ranging from 75% to 85% depending on the specific reaction conditions used. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activity

This compound has been studied for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Various studies have highlighted its efficacy against different cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, in vitro studies indicate that this compound may induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF79.5Induction of apoptosis, down-regulation of anti-apoptotic proteins
HEP212Inhibition of cell proliferation, modulation of inflammatory markers

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential use in treating infections .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study involving the synthesis and cytotoxic evaluation of related compounds found that this compound exhibited significant cytotoxic effects on Raji cells, indicating its potential as an anti-cancer agent .
  • Molecular Docking Studies : In silico molecular docking studies have shown that this compound can effectively bind to target proteins involved in cancer progression, further supporting its potential therapeutic applications .
  • Mechanistic Insights : Flow cytometric analysis revealed that treatment with this compound resulted in cell cycle arrest and increased apoptosis markers in treated cells, highlighting its mechanism of action at the cellular level .

Q & A

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-chloro-N-(3-chlorophenyl)acetamide with 4-hydroxybenzaldehyde derivatives in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., acetonitrile or ethanol) under reflux. Yields vary (41.5–85%) depending on substituents and catalysts. For example, using piperidine as a catalyst in ethanol improves cyclization efficiency, while microwave-assisted synthesis reduces reaction time . Characterization via IR, ¹H NMR, and ESI-MS confirms structural integrity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • ¹H NMR : Key signals include the formyl proton (δ ~10.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
  • ESI-MS : Validates molecular weight (e.g., calculated m/z 301.12 matches observed m/z 301.12) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .

Q. What in vitro assays are suitable for preliminary biological screening?

The MTT assay is widely used to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). For example, phenoxy acetamide derivatives show IC₅₀ values <10 µM in certain cases, with activity linked to electron-withdrawing substituents (e.g., Cl, NO₂) . Solubility in DMSO/PBS and stability under assay conditions (pH 7.4, 37°C) must be confirmed prior to testing .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl at the 3-position of phenyl) improve anticancer activity by enhancing electrophilic interactions with biological targets .
  • Phenoxy linker flexibility : Rigidifying the linker via heterocyclic fusion (e.g., chromene, pyrazole) increases binding affinity to enzymes like topoisomerase-II .
  • Formyl group modification : Converting the formyl to a hydrazone (e.g., Schiff base complexes) enhances metal chelation and antimicrobial activity .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Solubility differences : Use co-solvents (e.g., Cremophor EL) or prodrug strategies to improve bioavailability .
  • Target selectivity : Perform kinase profiling or molecular docking to identify off-target effects. For example, acetamide derivatives may inhibit EGFR or MAPK pathways .

Q. What computational methods are effective for predicting binding modes and toxicity?

  • Molecular docking (AutoDock Vina) : Predicts interactions with targets like COVID-19 main protease (binding energy <−7 kcal/mol) .
  • DFT calculations : Optimizes geometry and identifies reactive sites (e.g., Fukui indices for nucleophilic attack) .
  • ADMET prediction (SwissADME) : Flags hepatotoxicity risks from chloro-substituents and poor absorption (LogP >5) .

Q. How can combinatorial chemistry expand the diversity of derivatives?

  • Multicomponent reactions : Combine 4-formylphenoxy acetamide with malononitrile and heterocyclic reagents (e.g., dimedone) to generate hybrid scaffolds like chromeno-pyrazoles .
  • Solid-phase synthesis : Immobilize intermediates on Wang resin for high-throughput generation of analogs .

Methodological Considerations

  • Synthetic Challenges : Low yields in cyclization steps may require catalyst screening (e.g., ZnCl₂ vs. piperidine) .
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Crystallography : Resolve disorder in aromatic rings using SHELXL refinement .

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